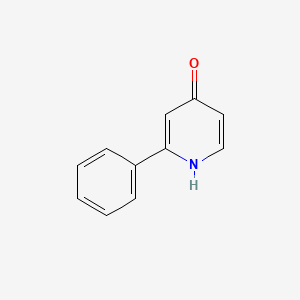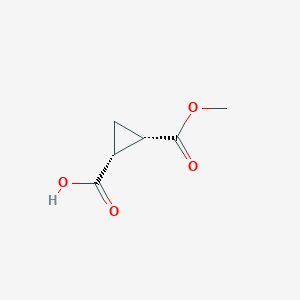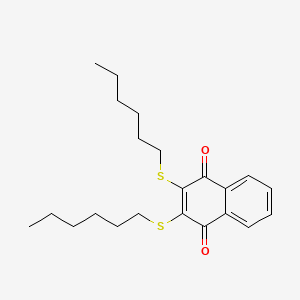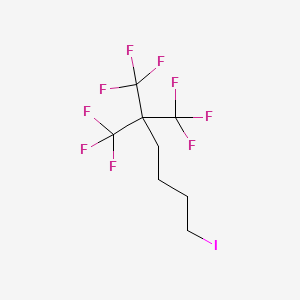![molecular formula C17H19NO B3163081 4-([1,1'-Biphenyl]-2-yloxy)piperidine CAS No. 883515-53-5](/img/structure/B3163081.png)
4-([1,1'-Biphenyl]-2-yloxy)piperidine
Descripción general
Descripción
4-([1,1'-Biphenyl]-2-yloxy)piperidine is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
- Kim et al. (2011) demonstrated that a compound similar to 4-([1,1'-Biphenyl]-2-yloxy)piperidine, namely 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), selectively kills bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This compound led persisters to antibiotic-induced cell death by causing reversion of persisters to antibiotic-sensitive cells, representing an important advancement in targeting bacterial persistence (Kim et al., 2011).
Molecular Structure Analysis
- Khan et al. (2013) reported on the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate. This study provided insights into how the molecule forms H-bonded dimers in the crystal lattice, highlighting the importance of understanding molecular interactions for drug design and synthesis (Khan et al., 2013).
Antihypertensive Activity
- Takai et al. (1985) explored the synthesis of 1'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives using 4-(2-aminophenyl)-4-hydroxypiperidine derivatives. They reported the antihypertensive activity of these products, indicating the potential medical application of such compounds in treating hypertension (Takai et al., 1985).
Crystal Structure Conformations
- Wan et al. (2015) studied the crystal structures of two biphenyl analogues, including a compound with a piperidine ring. They noted that the biphenyl rings in these compounds exhibit distinct conformational properties, which could be crucial for their pharmacological activity (Wan et al., 2015).
Histamine Antagonists
- Dvorak et al. (2005) developed 4-phenoxypiperidines as potent, conformationally restricted, non-imidazole histamine H3 antagonists. This research highlights the therapeutic potential of such compounds in treating disorders related to histamine activity (Dvorak et al., 2005).
Antibacterial and Anti-TB Activity
- Megha et al. (2023) synthesized derivatives of this compound and evaluated their antibacterial and anti-TB activities. Their findings suggest these compounds are effective against pathogenic strains, indicating their potential use in treating bacterial and tuberculosis infections (Megha et al., 2023).
Tyrosinase Inhibition
- Kwong et al. (2017) focused on novel biphenyl ester derivatives, including those related to this compound, as tyrosinase inhibitors. These compounds showed significant anti-tyrosinase activities, which could be beneficial in treating conditions like hyperpigmentation (Kwong et al., 2017).
Antimycobacterial Activity
- Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones, demonstrating their efficacy against Mycobacterium tuberculosis. This indicates the potential use of related compounds in treating tuberculosis (Kumar et al., 2008).
Serotonin Reuptake Inhibition
- Corey et al. (1993) synthesized 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, an analog of fluoxetine, and found it to be an effective inhibitor of serotonin uptake, suggesting its potential use in treating disorders related to serotonin imbalance (Corey et al., 1993).
Estrogen Receptor Modulators
- Yadav et al. (2011) designed and synthesized chiral piperidin-4-ols based on this compound structure as Selective Estrogen Receptor Modulators (SERMs), indicating their potential use in hormone-related therapies (Yadav et al., 2011).
Beta(3) Agonists
- Hu et al. (2001) developed (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists, highlighting their potential therapeutic use in treatments targeting beta(3)-adrenergic receptors (Hu et al., 2001).
Propiedades
IUPAC Name |
4-(2-phenylphenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-14(7-3-1)16-8-4-5-9-17(16)19-15-10-12-18-13-11-15/h1-9,15,18H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPNJUFYBHASBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one](/img/structure/B3163018.png)





![4-[(4-Benzylphenoxy)methyl]piperidine](/img/structure/B3163058.png)
![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine](/img/structure/B3163074.png)



